An In-depth Technical Guide to tert-butyl 4-(benzyloxy)-3-oxobutanoate (CAS 95967-46-7)
An In-depth Technical Guide to tert-butyl 4-(benzyloxy)-3-oxobutanoate (CAS 95967-46-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and applications of tert-butyl 4-(benzyloxy)-3-oxobutanoate. As a key building block in organic synthesis, particularly in the pharmaceutical industry, a thorough understanding of this compound is crucial for its effective utilization in the development of novel therapeutics.
Introduction: A Versatile β-Keto Ester
tert-Butyl 4-(benzyloxy)-3-oxobutanoate, with the CAS number 95967-46-7, is a β-keto ester that serves as a valuable intermediate in a variety of chemical transformations. Its structure incorporates a bulky tert-butyl ester group, which can be selectively cleaved under acidic conditions, and a benzyloxy group that functions as a stable protecting group for a hydroxyl functionality, removable via hydrogenolysis. This combination of features makes it a strategic component in the synthesis of complex molecules, most notably in the side chains of widely prescribed statin drugs.
Physicochemical Properties
A clear understanding of the physicochemical properties of tert-butyl 4-(benzyloxy)-3-oxobutanoate is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 95967-46-7 | |
| Molecular Formula | C₁₅H₂₀O₄ | |
| Molecular Weight | 264.32 g/mol | |
| Appearance | Expected to be a colorless to pale yellow oil or liquid | Inferred from similar compounds |
| Storage Temperature | 2-8°C, sealed in a dry environment | |
| SMILES Code | O=C(OC(C)(C)C)CC(COCC1=CC=CC=C1)=O |
Synthesis and Purification
The synthesis of tert-butyl 4-(benzyloxy)-3-oxobutanoate is typically achieved through the alkylation of a β-keto ester precursor. A common and effective method involves the reaction of the sodium salt of tert-butyl acetoacetate with benzyl bromide.
Synthetic Workflow
The synthesis can be visualized as a two-step process: the deprotonation of tert-butyl acetoacetate to form the enolate, followed by the nucleophilic attack of the enolate on benzyl bromide.
Caption: Synthetic workflow for tert-butyl 4-(benzyloxy)-3-oxobutanoate.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of the corresponding ethyl ester.[1]
Materials:
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tert-Butyl acetoacetate
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Sodium hydride (60% dispersion in mineral oil)
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Benzyl bromide
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Anhydrous tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for eluent
Procedure:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.
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Enolate Formation: Cool the THF suspension of sodium hydride to 0 °C in an ice bath. Add a solution of tert-butyl acetoacetate (1.0 eq) in anhydrous THF dropwise via the addition funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete. The evolution of hydrogen gas should be observed.
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Alkylation: To the resulting sodium enolate solution, add benzyl bromide (1.0 eq) dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes) as the eluent to afford pure tert-butyl 4-(benzyloxy)-3-oxobutanoate.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials. The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy.
Spectral Characterization
The structural confirmation of tert-butyl 4-(benzyloxy)-3-oxobutanoate relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around δ 1.4-1.5 ppm), the benzylic protons (a singlet around δ 4.5-4.6 ppm), the aromatic protons of the benzyl group (a multiplet between δ 7.2-7.4 ppm), and the methylene protons of the butanoate chain (two singlets or an AB quartet around δ 3.5 and 4.1 ppm, indicative of the keto-enol tautomerism common in β-keto esters).
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¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbons of the ester and ketone (in the range of δ 165-205 ppm), the quaternary carbon and methyl carbons of the tert-butyl group (around δ 82 and 28 ppm, respectively), the benzylic carbon (around δ 73 ppm), the aromatic carbons, and the methylene carbons of the butanoate backbone.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities, typically in the region of 1710-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl and aromatic groups (around 2850-3100 cm⁻¹) and C-O stretching vibrations (around 1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The fragmentation pattern in MS/MS experiments would likely involve the loss of the tert-butyl group, isobutylene, and cleavage of the benzylic ether bond.
Applications in Drug Development
tert-Butyl 4-(benzyloxy)-3-oxobutanoate is a crucial building block in the synthesis of the side chains of several statin drugs, which are potent inhibitors of HMG-CoA reductase and are widely used to lower cholesterol levels.[2]
Role in Statin Synthesis
The structural motif present in tert-butyl 4-(benzyloxy)-3-oxobutanoate is a precursor to the dihydroxy heptanoate side chain common to many statins, such as atorvastatin and rosuvastatin. The synthetic strategy often involves the stereoselective reduction of the ketone to a hydroxyl group and subsequent elaboration of the carbon chain. The tert-butyl ester and benzyl ether protecting groups allow for selective transformations at other parts of the molecule before their removal in the final stages of the synthesis.
The use of this or structurally very similar building blocks is a key strategy in the convergent synthesis of these complex drug molecules, allowing for the efficient and stereocontrolled construction of the final product.[3]
Safety, Handling, and Storage
As a chemical intermediate, tert-butyl 4-(benzyloxy)-3-oxobutanoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C, away from strong oxidizing agents and bases.[4]
Conclusion
tert-Butyl 4-(benzyloxy)-3-oxobutanoate is a synthetically valuable intermediate with well-defined physicochemical properties. Its utility, particularly in the pharmaceutical industry for the synthesis of statin drugs, underscores the importance of understanding its synthesis, purification, and handling. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
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